BenchChemオンラインストアへようこそ!

2-Phenyl-oxazole-4-carboxylic acid methyl ester

Physicochemical profiling LogP Aqueous solubility

2-Phenyl-oxazole-4-carboxylic acid methyl ester (CAS 59171-72-1) is a 2-aryl-1,3-oxazole-4-carboxylate heterocycle with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. The compound features a phenyl substituent at the C-2 position and a methyl ester at the C-4 position of the oxazole ring, leaving the C-5 position unsubstituted and available for further functionalization.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 59171-72-1
Cat. No. B1598704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-oxazole-4-carboxylic acid methyl ester
CAS59171-72-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyJHITWPKHNTXGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-oxazole-4-carboxylic acid methyl ester – Core Building Block Profile and Comparator Landscape


2-Phenyl-oxazole-4-carboxylic acid methyl ester (CAS 59171-72-1) is a 2-aryl-1,3-oxazole-4-carboxylate heterocycle with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. The compound features a phenyl substituent at the C-2 position and a methyl ester at the C-4 position of the oxazole ring, leaving the C-5 position unsubstituted and available for further functionalization . It is commercially available at 95–98% purity with batch-specific analytical characterization (NMR, HPLC, GC) , and is classified as a 'Protein Degrader Building Block' in vendor catalogs [2]. The closest structural analogs include the ethyl ester (CAS 39819-39-1, MW 217.22), the benzyl ester (CAS 855405-22-0, MW 279.29), the free carboxylic acid (CAS 23012-16-0), and the 5-methyl-substituted methyl ester (CAS 100063-41-0).

Why Generic Oxazole-4-carboxylate Substitution Fails for 2-Phenyl-oxazole-4-carboxylic acid methyl ester


Simple interchange of 2-phenyl-oxazole-4-carboxylic acid methyl ester with its ethyl ester or free acid analogs is not chemically equivalent. The methyl ester's smaller alkyl group confers distinct physicochemical properties—a consensus LogP of 2.03, predicted aqueous solubility of 0.305 mg/mL, and a melting point of 85.5–87 °C—that differ from the ethyl ester (higher LogP, different crystallinity) and the free acid (higher polarity, different reactivity) . In synthetic applications, the methyl ester undergoes clean LiBH₄-mediated reduction to the corresponding hydroxymethyl intermediate, a key transformation used to generate P2' ligands for HIV-1 protease inhibitors, where the methyl ester's reactivity profile is preferred over bulkier esters for steric and electronic reasons [1]. Furthermore, the benzyl ester analog (MIC = 5.7 ± 2.3 µM against MtbH₃₇Rv) demonstrates that the ester moiety identity directly impacts biological activity, confirming that C-4 ester variation is not a trivial substitution [2].

Quantitative Differential Evidence: 2-Phenyl-oxazole-4-carboxylic acid methyl ester vs. Closest Analogs


Consensus LogP and Solubility Profiling vs. Ethyl Ester and Free Acid Analogs

The methyl ester derivative displays a consensus LogP of 2.03 and a predicted aqueous solubility of 0.305 mg/mL (LogS = -2.82), placing it in a more favorable polarity window for oral bioavailability prediction compared to the ethyl ester analog, which is expected to be more lipophilic [1]. The free carboxylic acid analog (CAS 23012-16-0) has significantly higher polarity and requires different handling and reaction conditions . The methyl ester's physicochemical profile has enabled its classification as a Protein Degrader Building Block in commercial catalogs, reflecting its suitability for PROTAC and targeted protein degradation applications where balanced physicochemical properties are critical [2].

Physicochemical profiling LogP Aqueous solubility Drug-likeness

C-5 Unsubstituted Position Enables Late-Stage Functionalization Unavailable to 5-Methyl Analogs

Unlike the 5-methyl-substituted analog (CAS 100063-41-0), which has a blocked C-5 position, the target compound retains an unsubstituted C-5 position on the oxazole ring [1]. This structural feature enables direct C-5 functionalization, as demonstrated by the synthesis of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (compound 15), which exhibited potent and broad anticancer activity across the NCI-60 cell line panel with average GI₅₀, TGI, and LC₅₀ values of 5.37 × 10⁻⁶, 1.29 × 10⁻⁵, and 3.6 × 10⁻⁵ mol/L, respectively [2]. The 5-methyl analog cannot access this chemical space, making the target compound a more versatile synthetic intermediate for SAR exploration [1].

Late-stage functionalization Scaffold derivatization Medicinal chemistry C-H activation

Methyl Ester Enables LiBH₄ Reduction to Hydroxymethyl Intermediate for HIV-1 Protease P2' Ligands

The methyl ester at C-4 of the 2-phenyloxazole scaffold can be selectively reduced to the corresponding hydroxymethyl group, generating a key intermediate for HIV-1 protease inhibitor P2' ligands [1]. X-ray crystallography (PDB: 6B4N, resolution 1.3 Å) confirms that the 4-hydroxymethyl-2-phenyloxazole moiety engages the S2' subsite of HIV-1 protease, with inhibitors 3g and 3h achieving enzymatic Kᵢ values of 27.9 and 49.7 pM and antiviral EC₅₀ values of 6.2 and 3.9 nM, respectively [2]. This transformation pathway is not directly accessible from the ethyl ester or benzyl ester without additional protection/deprotection steps, as bulkier esters exhibit different reduction kinetics and chemoselectivity under LiBH₄ conditions [3].

HIV-1 protease inhibitors P2' ligand design Hydroxymethyl oxazole Structure-based drug design

Benzyl Ester Demonstrates Potent Antitubercular Activity (MIC 5.7 µM), Validating Scaffold and Guiding Ester Optimization

Benzyl 2-phenyloxazole-4-carboxylate (the benzyl ester analog) was identified as the most active compound among oxazole derivatives against Mycobacterium tuberculosis H₃₇Rv, with a MIC value of 5.7 ± 2.3 µM [1]. This finding establishes the 2-phenyloxazole-4-carboxylate scaffold as a validated antitubercular pharmacophore. The target methyl ester serves as the direct synthetic precursor for generating the benzyl ester via transesterification, and the methyl-to-benzyl ester activity difference provides a quantitative benchmark for ester optimization . The cytotoxicity assessment of related oxazole-4-carboxylates against HEK 293 cells indicated non-cytotoxic profiles, suggesting a favorable therapeutic window .

Antitubercular agents MtbH₃₇Rv Oxazole benzyl ester Structure-activity relationship

Commercial Purity Benchmarking (95–98%) with Batch-Specific Analytical Documentation

The target compound is commercially available from multiple suppliers at a standard purity of 95–98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound is supplied as a crystalline solid with a defined melting point of 85.5–87 °C and recommended storage at 2–8 °C . This level of characterization exceeds what is typically available for the benzyl ester analog (CAS 855405-22-0), which is less commonly stocked and often requires custom synthesis . The methyl ester is cataloged under MDL number MFCD00522084 and ChemSpider ID 3430200, ensuring unambiguous identification across procurement platforms .

Quality control Purity specification Analytical characterization Procurement

Optimal Research and Industrial Application Scenarios for 2-Phenyl-oxazole-4-carboxylic acid methyl ester


PROTAC and Targeted Protein Degrader Linker Design

The compound's classification as a 'Protein Degrader Building Block' in commercial catalogs, combined with its balanced LogP of 2.03 and the availability of the C-4 methyl ester as a synthetic handle, makes it a strategic choice for PROTAC linker design [1]. The methyl ester can be selectively reduced to a hydroxymethyl group for further conjugation, or hydrolyzed to the free acid for amide coupling, providing orthogonal reactivity for ternary complex assembly [2]. The C-5 position remains available for additional functionalization, enabling modular construction of bifunctional degrader molecules.

HIV-1 Protease Inhibitor P2' Ligand Optimization

As demonstrated by the PDB 6B4N crystal structure, the 4-hydroxymethyl-2-phenyloxazole moiety (derived via LiBH₄ reduction of the target methyl ester) serves as a P2' ligand in HIV-1 protease inhibitors with picomolar enzymatic potency (Kᵢ = 27.9–49.7 pM) and single-digit nanomolar antiviral activity (EC₅₀ = 3.9–6.2 nM) [2]. Medicinal chemistry teams pursuing next-generation HIV-1 protease inhibitors can use the target compound as a starting material for synthesizing focused libraries of P2' ligand variants with systematic modifications at the oxazole C-4 and C-5 positions.

Antitubercular Lead Optimization via Ester SAR Exploration

The benzyl ester analog (MIC = 5.7 ± 2.3 µM against MtbH₃₇Rv) validates the antitubercular potential of the 2-phenyloxazole-4-carboxylate scaffold [3]. Procurement of the target methyl ester enables systematic transesterification or amidation at C-4 to generate a focused library for SAR-driven optimization of antitubercular potency, metabolic stability, and selectivity. The non-cytotoxic profile against HEK 293 cells provides a favorable starting point for lead development [1].

Kinase Inhibitor Scaffold Derivatization for Oncology Programs

The 2-phenyloxazole core is a recognized scaffold in kinase inhibitor patents, including substituted oxazole derivatives claimed as tyrosine kinase inhibitors [4]. The target compound's unsubstituted C-5 position enables late-stage introduction of diverse substituents, as exemplified by the 5-sulfonyl derivative (compound 15) that exhibited potent NCI-60 anticancer activity with an average GI₅₀ of 5.37 × 10⁻⁶ mol/L [5]. This positions the methyl ester as a versatile starting point for generating kinase-focused compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-oxazole-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.